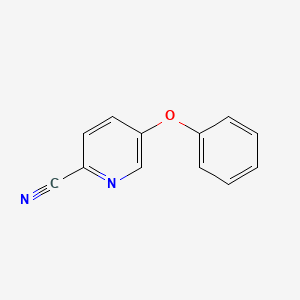

5-Phenoxypyridine-2-carbonitrile

Cat. No. B2406938

Key on ui cas rn:

75580-03-9

M. Wt: 196.209

InChI Key: UQLUIDMQSVTQBW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04212980

Procedure details

A solution of sodium amide is prepared using 5 g of sodium metal in 500 ml liquid ammonia and 0.1 g ferric nitrate catalyst. A solution of 19 g of 2-methyl-5-phenoxypyridine in 20 ml of anhydrous diethylether is added dropwise, followed by a solution of 11 g of n-butylnitrite in 20 ml of anhydrous diethylether. The ammonia is allowed to evaporate and the resulting mixture of solids is treated with 27 g of ammonium sulfate, 100 ml of diethylether and 100 ml of water. The mixture is extracted with 500 ml of dichloromethane. The organic solution is dried, concentrated and the mixture of oximes can be used directly. One isomer is isolated by crystallization from anhydrous diethylether, 5-phenoxy-2-pyridinecarboxaldehyde oxime, m.p. 130°-131° C. To 59 g of reagent thionylchloride is added 5 g of 5-phenoxy-2-pyridinecarboxaldehyde oxime in portions. After the initial exothermic reaction subsides, the solution is refluxed 30 minutes. The solution is concentrated at reduced pressure, is dissolved in 200 ml dichloromethane and is washed until neutral with dilute ammonium hydroxide. The organic solution is dried, concentrated and distilled to yield 5-phenoxy-2-pyridinecarbonitrile, m.p. 84°-85° C., identical by mixed melting point, infrared and proton magnetic resonance spectrum to that prepared by Process I.

[Compound]

Name

reagent

Quantity

59 g

Type

reactant

Reaction Step One

Name

5-phenoxy-2-pyridinecarboxaldehyde oxime

Quantity

5 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

S(Cl)(Cl)=O.[O:5]([C:12]1[CH:13]=[CH:14][C:15]([CH:18]=[N:19]O)=[N:16][CH:17]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[O:5]([C:12]1[CH:13]=[CH:14][C:15]([C:18]#[N:19])=[N:16][CH:17]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

|

Inputs

Step One

[Compound]

|

Name

|

reagent

|

|

Quantity

|

59 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

|

Name

|

5-phenoxy-2-pyridinecarboxaldehyde oxime

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

O(C1=CC=CC=C1)C=1C=CC(=NC1)C=NO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the initial exothermic reaction subsides

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution is refluxed 30 minutes

|

|

Duration

|

30 min

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solution is concentrated at reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

is dissolved in 200 ml dichloromethane

|

WASH

|

Type

|

WASH

|

|

Details

|

is washed until neutral with dilute ammonium hydroxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic solution is dried

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O(C1=CC=CC=C1)C=1C=CC(=NC1)C#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |